molecular formula C19H19NO4S2 B12254733 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide

Cat. No.: B12254733
M. Wt: 389.5 g/mol
InChI Key: KNKXFUUKSYKQCE-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound that features a combination of furan, thiophene, and methanesulfonylphenyl groups

Properties

Molecular Formula

C19H19NO4S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide

InChI

InChI=1S/C19H19NO4S2/c1-26(22,23)18-5-2-14(3-6-18)4-7-19(21)20-11-17-10-16(13-25-17)15-8-9-24-12-15/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,20,21)

InChI Key

KNKXFUUKSYKQCE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with a methanesulfonylphenyl derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogens (e.g., Br2) in acetic acid for electrophilic substitution; nucleophiles (e.g., NaOH) in ethanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to fully hydrogenated derivatives.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is unique due to its combination of furan, thiophene, and methanesulfonylphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

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